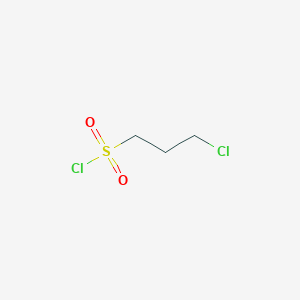

3-Chloropropanesulfonyl chloride

Overview

Description

1.1 Chemical Identity and Properties 3-Chloropropanesulfonyl chloride (CAS 1633-82-5) is an organosulfur compound with the molecular formula C₃H₆Cl₂O₂S and a molecular weight of 177.05 g/mol. It is a colorless to light brown liquid with a density of 1.456 g/mL at 25°C and a boiling point of 70°C at 0.5 mmHg. The compound is highly reactive, moisture-sensitive, and acts as a lachrymator (tear-inducing agent). It is soluble in dichloromethane, ethyl acetate, and hexane .

1.2 Synthesis

The compound is synthesized via reactions involving This compound with trifluoromethanesulfonamide and lithium hydroxide in dry acetonitrile under argon protection, yielding over 72% after recrystallization . Alternative methods include sulfonation and chlorination pathways using SOCl₂ .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropropanesulfonyl chloride can be synthesized through the reaction of 3-chloropropanol with thionyl chloride . The reaction typically occurs under reflux conditions, where thionyl chloride acts as both a chlorinating agent and a dehydrating agent . The reaction can be represented as follows:

ClCH2CH2CH2OH+SOCl2→ClCH2CH2CH2SO2Cl+SO2+HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Chloropropanesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: This compound can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.

Oxidation: It can be oxidized to form sulfonic acids under specific conditions.

Reduction: Reduction reactions can convert it into corresponding sulfinyl or sulfhydryl compounds.

Common Reagents and Conditions:

Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Sulfonamides: Formed from reactions with amines.

Sulfonates: Formed from reactions with alcohols.

Sulfonic acids: Formed from oxidation reactions.

Scientific Research Applications

Pharmaceutical Applications

Enzymatic Inhibitors

CPSCl is extensively used in the preparation of enzymatic inhibitors. These inhibitors play critical roles in drug development by modulating enzyme activity, which is essential in treating various diseases. For instance, CPSCl has been employed to synthesize sulfonamide derivatives that exhibit inhibitory effects on specific enzymes involved in metabolic pathways .

Synthesis of Chiral Compounds

The compound is also significant in generating chiral sultams and sultones when reacted with imines and glyoxylates in the presence of chiral catalysts such as chinchona alkaloids. This application is crucial for producing enantiomerically pure compounds, which are often required in pharmaceuticals to ensure efficacy and reduce side effects .

Chemical Synthesis

Intermediate in Organic Reactions

CPSCl serves as a key intermediate in various organic reactions. It can be used to introduce sulfonyl groups into organic molecules, enhancing their reactivity and biological activity. For example, it has been utilized to modify amino acids and other biologically active compounds, facilitating the development of new therapeutic agents .

Reactions with Amines and Alcohols

The compound readily reacts with amines to form sulfonamides, which are important pharmacophores in medicinal chemistry. Additionally, CPSCl can react with alcohols to create sulfonate esters, further expanding its utility in organic synthesis .

Case Studies

Mechanism of Action

The mechanism of action of 3-Chloropropanesulfonyl chloride involves its reactivity as a sulfonyl chloride. It readily reacts with nucleophiles to form sulfonamide and sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

The following sulfonyl chlorides are structurally or functionally related to 3-chloropropanesulfonyl chloride:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point/Pressure | Key Applications | Structural Distinction |

|---|---|---|---|---|---|---|

| This compound | 1633-82-5 | C₃H₆Cl₂O₂S | 177.05 | 70°C/0.5 mmHg | Pharmaceuticals, batteries, chiral synthesis | Linear aliphatic chain with Cl and SO₂Cl |

| Cyclopropylmethanesulfonyl chloride | 1355067-20-7 | C₄H₆ClO₂S | 152.61 | Not reported | Specialty organics (exact use unspecified) | Cyclopropane ring attached to SO₂Cl |

| 3-Chloro-4-fluorobenzenesulfonyl chloride | N/A | C₆H₃Cl₂FO₂S | 229.06 | Not reported | Likely pharmaceutical intermediates | Aromatic ring with Cl and F substituents |

| 2-Chloroethanesulfonyl chloride | 1622-32-8 | C₂H₄Cl₂O₂S | 163.03 | Not reported | Serotonergic receptor ligand synthesis | Shorter aliphatic chain (C₂ vs. C₃) |

Reactivity and Stability

- This compound exhibits moderate reactivity due to the electron-withdrawing sulfonyl group and aliphatic Cl, facilitating nucleophilic substitutions (e.g., with amines to form sulfonamides) . Its moisture sensitivity necessitates anhydrous handling .

- Aromatic derivatives (e.g., 3-Chloro-4-fluorobenzenesulfonyl chloride) benefit from the electron-withdrawing effects of fluorine, increasing electrophilicity for aromatic substitution reactions .

Application-Specific Differences

- Pharmaceutical Intermediates : While this compound is pivotal in anti-viral drug synthesis, fluorinated aromatic analogs are preferred in drugs requiring enhanced metabolic stability or bioavailability .

- Battery Electrolytes : this compound’s derivatives (e.g., LiCPSI) outperform shorter-chain analogs (e.g., 2-chloroethanesulfonyl chloride derivatives) due to better ionic mobility and thermal stability in polymer matrices .

Biological Activity

3-Chloropropanesulfonyl chloride (CPSC), with the chemical formula C₃H₆Cl₂O₂S, is a sulfonyl chloride compound that has garnered attention for its role as a versatile intermediate in medicinal chemistry. This article reviews the biological activity of CPSC, emphasizing its applications in drug synthesis, enzymatic inhibition, and potential health effects.

- Molecular Weight : 177.04 g/mol

- Density : 1.456 g/cm³

- Boiling Point : 70°C (0.5 mmHg)

- Solubility : Soluble in dichloromethane, ethyl acetate, and hexane

- CAS Number : 1633-82-5

Applications in Medicinal Chemistry

CPSC is notably utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its primary applications include:

- Enzymatic Inhibitors : CPSC is employed in the preparation of many enzymatic inhibitors, which are crucial for developing drugs that target specific enzymes involved in disease processes .

- Synthesis of Chiral Compounds : It facilitates the generation and trapping of derived sulfene with imines and glyoxylates, leading to the formation of chiral sultams and sultones when used in conjunction with chinchona alkaloids .

Table 1: Key Applications of this compound

| Application | Description |

|---|---|

| Enzymatic Inhibitors | Used to create inhibitors targeting specific enzymes. |

| Chiral Compound Synthesis | Generates chiral sultams and sultones through reactions with imines. |

| Pharmaceutical Intermediates | Serves as a building block for various pharmaceutical agents. |

Biological Activity

Research indicates that CPSC exhibits significant biological activity, particularly in the context of drug discovery and development.

Case Studies

-

Synthesis of GPR119 Agonists :

A study reported the use of CPSC in synthesizing a novel series of indolinylpyrimidine-based GPR119 agonists. These compounds demonstrated promising activity in regulating glucagon-like peptide-1 secretion, which is vital for glucose homeostasis . -

Toxicological Effects :

While CPSC has beneficial applications, it can also pose health risks. Exposure to sulfonyl chlorides, including CPSC, can lead to severe skin and eye irritation. In occupational settings, improper handling has resulted in acute chemical burns and respiratory issues due to inhalation or dermal contact .

Table 2: Toxicological Profile of this compound

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-chloropropanesulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sulfonation and chlorination steps. A common route starts with propane derivatives, where chlorination agents like thionyl chloride (SOCl₂) or PCl₃ are used under anhydrous conditions. For example, chlorination of propanal derivatives (as seen in analogous sulfonyl chloride syntheses) requires strict temperature control (e.g., 0–5°C) to minimize side reactions . Solvent choice (e.g., dichloromethane) and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis . Evidence from related compounds suggests yields depend on stoichiometric ratios of chlorinating agents and reaction time optimization .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store in airtight, moisture-resistant containers at 2–8°C, away from light and oxidizing agents. Due to its mutagenicity , use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats). Quench accidental spills with alkaline solutions (e.g., sodium bicarbonate) to neutralize acidic byproducts. Waste must be segregated and disposed via certified hazardous waste handlers .

Q. What purification techniques are effective for isolating high-purity this compound?

- Methodological Answer : Vacuum distillation (bp 70°C at 0.5 mmHg) is standard for purification . For lab-scale isolation, recrystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) can achieve >95% purity. Monitor purity via GC-MS or NMR, as residual moisture may hydrolyze the compound to sulfonic acids .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations can model electrophilic reactivity at the sulfonyl chloride group. Parameters like Fukui indices help predict nucleophilic attack sites, while solvation models (e.g., COSMO-RS) assess solvent effects on reaction kinetics. Compare computational results with experimental data (e.g., Hammett constants) to validate mechanistic pathways .

Q. What strategies resolve contradictions in reported reaction yields when using this compound as a sulfonating agent?

- Methodological Answer : Contradictions often arise from trace moisture or impurities. Systematic studies should:

- Standardize substrate drying protocols (e.g., molecular sieves).

- Compare yields under inert vs. ambient conditions.

- Analyze byproducts (e.g., sulfonic acids via FTIR) to quantify hydrolysis.

Literature examples show yield improvements of 15–20% when using rigorously anhydrous solvents .

Q. How does steric and electronic modulation of this compound influence its efficacy in synthesizing enzyme inhibitors?

- Methodological Answer : The sulfonyl chloride group reacts with amine/thiol nucleophiles in target molecules. Steric hindrance from the chloro-propyl chain can reduce reactivity with bulky residues, necessitating higher temperatures or catalysts (e.g., DMAP). Electronic effects (measured via σₚ values) correlate with reaction rates: electron-withdrawing substituents on target molecules enhance electrophilicity. Case studies in protease inhibitor synthesis demonstrate these trade-offs .

Q. What analytical methods are optimal for characterizing degradation products of this compound under varying environmental conditions?

- Methodological Answer : Accelerated degradation studies (e.g., 40°C/75% RH) coupled with LC-MS/MS identify hydrolysis products like 3-chloropropanesulfonic acid. Quantify degradation kinetics using HPLC-UV (λ = 210 nm). Stability-indicating methods (e.g., ion chromatography) detect trace chloride ions from decomposition. Mutagenicity of degradation products should be assessed via Ames tests .

Q. Safety and Compliance

Q. What are the critical hazard classifications for this compound, and how do they impact laboratory protocols?

- Methodological Answer : Classified as mutagenic (H341), corrosive (H314), and moisture-sensitive. Labs must:

- Implement ISO 10993-3 guidelines for mutagenicity testing.

- Use corrosion-resistant equipment (glass/PTFE).

- Document exposure risks in COSHH assessments. Emergency showers and eye-wash stations are mandatory .

Properties

IUPAC Name |

3-chloropropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2O2S/c4-2-1-3-8(5,6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKDGVXBXQTHRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167559 | |

| Record name | Propanesulfonyl chloride, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless to light yellow liquid; [Acros Organics MSDS] | |

| Record name | 3-Chloropropanesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1633-82-5 | |

| Record name | 3-Chloropropanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropropanesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloropropanesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanesulfonyl chloride, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropanesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROPROPANESULPHONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26KZB8ERS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.